2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol
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Overview
Description
2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol typically involves the reaction of 2-aminobenzothiazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Halogenated compounds (e.g., alkyl halides); reaction conditionsorganic solvent, base (e.g., sodium hydroxide), room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Alkylated or arylated benzothiazole derivatives.
Scientific Research Applications
2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol
- 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-amine
- 2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-thiol
Uniqueness
This compound is unique due to its specific ethoxyethanol moiety, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and enhances its solubility and stability compared to other similar compounds .
Properties
Molecular Formula |
C11H14N2O2S |
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Molecular Weight |
238.31 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H14N2O2S/c14-6-8-15-7-5-12-11-13-9-3-1-2-4-10(9)16-11/h1-4,14H,5-8H2,(H,12,13) |
InChI Key |
DGLFIWXNXDRBGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCOCCO |
Origin of Product |
United States |
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